4-[Methyl(pentadecyl)amino]benzaldehyde
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Overview
Description
4-[Methyl(pentadecyl)amino]benzaldehyde is a chemical compound with the molecular formula C23H39NO It is characterized by the presence of a benzaldehyde group substituted with a methyl(pentadecyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(pentadecyl)amino]benzaldehyde typically involves the reaction of 4-aminobenzaldehyde with a suitable alkylating agent to introduce the methyl(pentadecyl)amino group. One common method involves the use of pentadecylamine and formaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(pentadecyl)amino]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[Methyl(pentadecyl)amino]benzoic acid.
Reduction: Formation of 4-[Methyl(pentadecyl)amino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[Methyl(pentadecyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Methyl(pentadecyl)amino]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methyl(pentadecyl)amino group may also interact with hydrophobic regions of target molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzaldehyde: Lacks the methyl(pentadecyl)amino group, making it less hydrophobic.
4-Methylbenzaldehyde: Lacks the amino group, resulting in different reactivity and applications.
Pentadecylamine: Lacks the benzaldehyde group, limiting its use in certain chemical reactions.
Uniqueness
4-[Methyl(pentadecyl)amino]benzaldehyde is unique due to the combination of its hydrophobic methyl(pentadecyl)amino group and reactive aldehyde group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
744246-71-7 |
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Molecular Formula |
C23H39NO |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
4-[methyl(pentadecyl)amino]benzaldehyde |
InChI |
InChI=1S/C23H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24(2)23-18-16-22(21-25)17-19-23/h16-19,21H,3-15,20H2,1-2H3 |
InChI Key |
HZJPMXGPBXVPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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